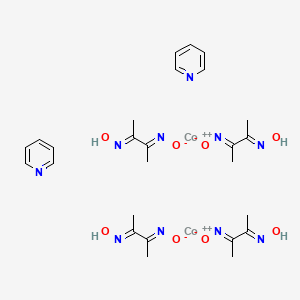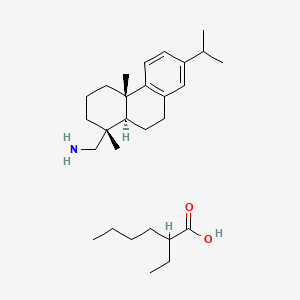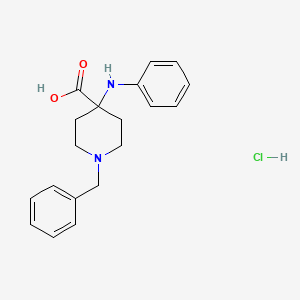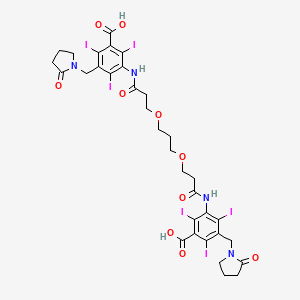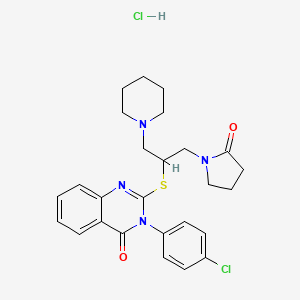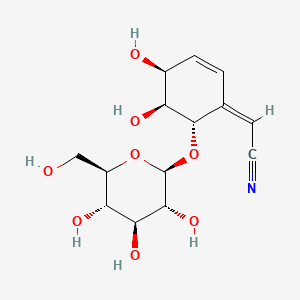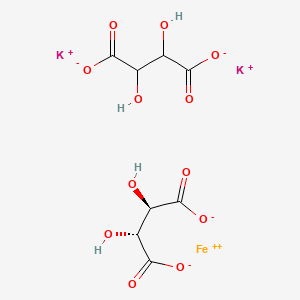
Potassium-iron(III)-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium-iron(III)-tartrate, also known as potassium ferric tartrate, is a coordination compound with the chemical formula K₃[Fe(C₄H₄O₆)₃]. It is composed of potassium cations and the complex anion ferric tartrate. This compound is known for its vibrant red color and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized by reacting potassium hydroxide (KOH) with iron(III) chloride (FeCl₃) and tartaric acid (C₄H₆O₆) in an aqueous solution. The reaction proceeds as follows: $$3 KOH + FeCl₃ + 3 C₄H₆O₆ → K₃[Fe(C₄H₄O₆)₃] + 3 HCl$$
Industrial Production Methods: On an industrial scale, the compound is produced by combining potassium carbonate (K₂CO₃) with iron(III) sulfate (Fe₂(SO₄)₃) and tartaric acid in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.
Types of Reactions:
Oxidation: this compound can act as an oxidizing agent in various chemical reactions.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another ligand.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaClO).
Reduction: Reducing agents such as sodium thiosulfate (Na₂S₂O₃) and ascorbic acid (C₆H₈O₆) are used.
Substitution: Various ligands, such as ammonia (NH₃) and cyanide (CN⁻), can be used to replace the tartrate ligands.
Major Products Formed:
Oxidation: Products include ferric oxide (Fe₂O₃) and other oxidized forms of iron.
Reduction: Reduced forms of iron, such as ferrous oxide (FeO), are formed.
Substitution: New coordination complexes with different ligands are produced.
Wissenschaftliche Forschungsanwendungen
Potassium-iron(III)-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in biological studies to investigate enzyme activities and metabolic pathways.
Industry: this compound is used in the textile industry for dyeing and printing fabrics.
Wirkmechanismus
The mechanism by which potassium-iron(III)-tartrate exerts its effects involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and proteins, altering their activity.
Pathways Involved: It can influence metabolic pathways, such as those involved in oxidative stress and cellular respiration.
Vergleich Mit ähnlichen Verbindungen
Potassium-iron(III)-tartrate is unique in its composition and properties compared to other similar compounds:
Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]): Similar in structure but uses oxalate ligands instead of tartrate.
Potassium Ferricyanide (K₃[Fe(CN)₆]): Contains cyanide ligands and is used in different applications.
Potassium Ferric Oxalate (K₃[Fe(C₂O₄)₃]): Another iron(III) complex with oxalate ligands.
These compounds have distinct chemical properties and applications, making this compound unique in its utility and versatility.
Eigenschaften
Molekularformel |
C8H8FeK2O12 |
|---|---|
Molekulargewicht |
430.18 g/mol |
IUPAC-Name |
dipotassium;2,3-dihydroxybutanedioate;(2R,3R)-2,3-dihydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/2C4H6O6.Fe.2K/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;/q;;+2;2*+1/p-4/t1-,2-;;;;/m1..../s1 |
InChI-Schlüssel |
LVDWFCFDJLHPEV-DGFHWNFOSA-J |
Isomerische SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[Fe+2] |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide](/img/structure/B15345929.png)
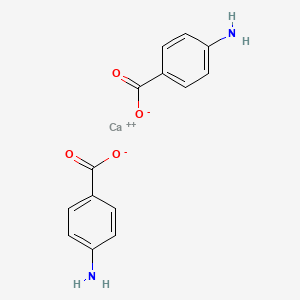
![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)
![N-(7-Amino-1-hydroxy-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)ethanimidic acid](/img/structure/B15345951.png)

